
3,3'-(2-Phenylanthracene-9,10-diyl)diperylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(2-Phenylanthracene-9,10-diyl)diperylene is a complex organic compound that belongs to the family of anthracene derivatives. These compounds are known for their unique photophysical properties, making them valuable in various scientific and industrial applications .
Métodos De Preparación
The synthesis of 3,3’-(2-Phenylanthracene-9,10-diyl)diperylene typically involves the Suzuki/Sonogashira cross-coupling reactions. This method is known for its efficiency in forming carbon-carbon bonds. The reaction conditions often include the use of palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate in a solvent like toluene . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Análisis De Reacciones Químicas
3,3’-(2-Phenylanthracene-9,10-diyl)diperylene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo electrophilic substitution reactions, often facilitated by Lewis acids like aluminum chloride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
3,3’-(2-Phenylanthracene-9,10-diyl)diperylene has a wide range of applications in scientific research:
Biology: Its fluorescent properties make it useful in biological imaging and as a probe in various biochemical assays.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is employed in the manufacture of dyes and pigments due to its stable and intense coloration.
Mecanismo De Acción
The mechanism by which 3,3’-(2-Phenylanthracene-9,10-diyl)diperylene exerts its effects is primarily through its photophysical properties. When exposed to light, it can absorb photons and enter an excited state. . This mechanism is crucial in applications like OLEDs and biological imaging.
Comparación Con Compuestos Similares
3,3’-(2-Phenylanthracene-9,10-diyl)diperylene is unique compared to other anthracene derivatives due to its specific substitution pattern, which enhances its photophysical properties. Similar compounds include:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications.
9-Phenyl-10-(4-trifluoromethyl)phenyl)anthracene: Another derivative with unique photophysical properties.
These compounds share similar applications but differ in their specific properties and efficiencies.
Propiedades
Número CAS |
926032-88-4 |
|---|---|
Fórmula molecular |
C60H34 |
Peso molecular |
754.9 g/mol |
Nombre IUPAC |
3-(10-perylen-3-yl-2-phenylanthracen-9-yl)perylene |
InChI |
InChI=1S/C60H34/c1-2-12-35(13-3-1)38-28-29-53-54(34-38)60(52-33-31-50-42-23-9-17-37-15-7-21-40(56(37)42)46-25-11-27-48(52)58(46)50)44-19-5-4-18-43(44)59(53)51-32-30-49-41-22-8-16-36-14-6-20-39(55(36)41)45-24-10-26-47(51)57(45)49/h1-34H |
Clave InChI |
LYWIVTPQXCLSSQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C4C(=C3C=C2)C5=CC=C6C7=CC=CC8=C7C(=CC=C8)C9=C6C5=CC=C9)C1=CC=C2C3=CC=CC4=C3C(=CC=C4)C3=C2C1=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Dimethylamino)ethoxy]-2,2,6,6-tetramethylheptane-3,5-dione](/img/structure/B14179664.png)
![4-{[4-(5-Pentyl-1H-pyrazol-3-yl)phenoxy]methyl}benzonitrile](/img/structure/B14179669.png)
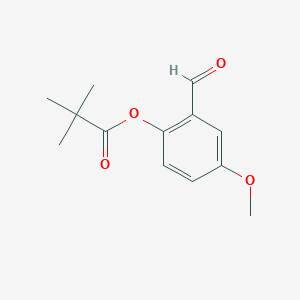
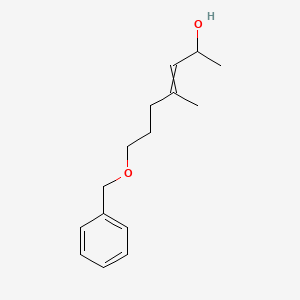


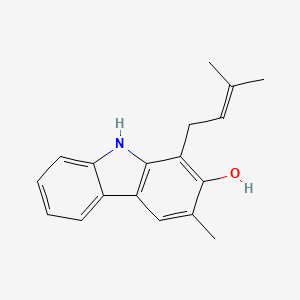
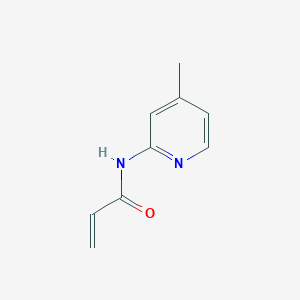
![Tris[3,5-bis(2,4,6-trimethylphenyl)phenyl]phosphane](/img/structure/B14179721.png)
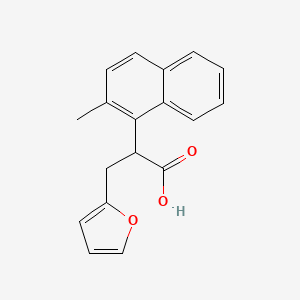
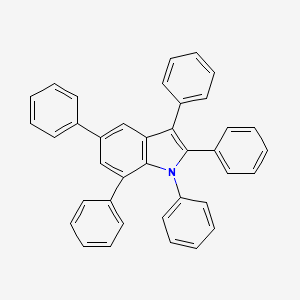
![3-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14179742.png)
![N-(2-Aminoethyl)-4-[(4-cyanophenyl)methoxy]-2-methoxybenzamide](/img/structure/B14179744.png)
![7-Ethyl-1-{[(propan-2-yl)oxy]methyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B14179748.png)
